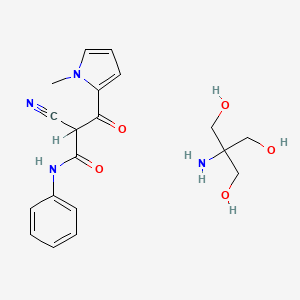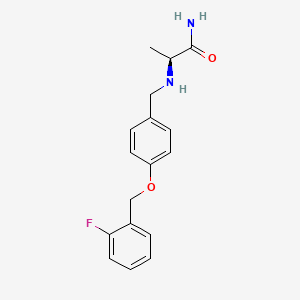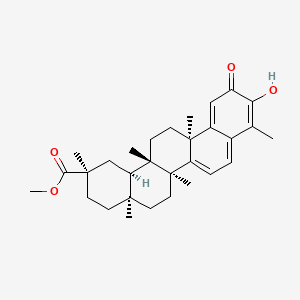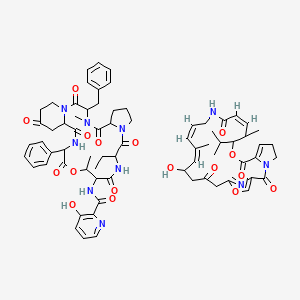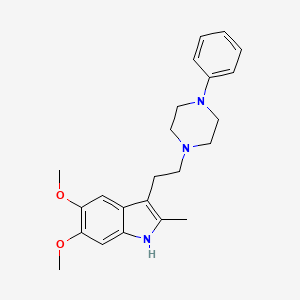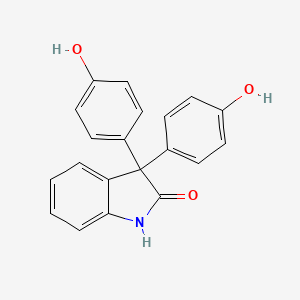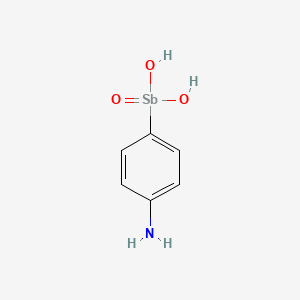
Neostibosan
Übersicht
Beschreibung
Neostibosan is an organic compound of antimony, specifically a pentavalent antimony compound. It has been historically used in the treatment of diseases such as kala-azar (visceral leishmaniasis). This compound is known for its relatively low toxicity compared to other antimony compounds and its effectiveness in treating parasitic infections .
Vorbereitungsmethoden
Neostibosan wird durch die Reaktion von p-Aminophenyl-Stibinsäure mit Diethylamin synthetisiert. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln und kontrollierten Temperaturen, um die korrekte Bildung der Verbindung zu gewährleisten. Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig mehrere Reinigungsschritte zur Entfernung von Verunreinigungen erforderlich sind .
Analyse Chemischer Reaktionen
Neostibosan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Antimonoxide zu bilden.
Reduktion: Es kann zu niedrigeren Oxidationsstufen von Antimon reduziert werden.
Substitution: Die Aminogruppe in this compound kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Neostibosan wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere Antimonverbindungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum.
Medizin: Historisch zur Behandlung von Kala-Azar und anderen parasitären Infektionen eingesetzt. .
Industrie: Verwendet bei der Herstellung anderer Antimonverbindungen und -materialien.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Stoffwechselprozesse von Parasiten beeinträchtigt. Es zielt auf die Enzymsysteme innerhalb der Parasiten ab und führt zu deren Tod. Die genauen molekularen Zielstrukturen und Wege, die daran beteiligt sind, umfassen die Hemmung von Schlüsselenzymen in den Stoffwechselwegen des Parasiten, was zu einer Störung der Energieproduktion und anderer lebenswichtiger Prozesse führt .
Wirkmechanismus
Neostibosan exerts its effects by interfering with the metabolic processes of parasites. It targets the enzyme systems within the parasites, leading to their death. The exact molecular targets and pathways involved include inhibition of key enzymes in the parasite’s metabolic pathways, leading to a disruption of energy production and other vital processes .
Vergleich Mit ähnlichen Verbindungen
Neostibosan wird mit anderen Antimonverbindungen wie:
- Stibenyl
- Urea-stibamine
- Stibamine glucoside
- Neostam
- Stibosan
This compound ist einzigartig aufgrund seiner relativ geringen Toxizität und hohen Wirksamkeit bei der Behandlung parasitärer Infektionen. Es wurde festgestellt, dass es effektiver und weniger toxisch ist als viele andere Antimonverbindungen, was es zu einer bevorzugten Wahl bei bestimmten medizinischen Behandlungen macht .
Eigenschaften
IUPAC Name |
(4-aminophenyl)stibonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;;;;/h2-5H,7H2;2*1H2;;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWTTIYIIOESZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203953 | |
| Record name | Neostibosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-76-7 | |
| Record name | 4-(Dihydroxyoxidostibino)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neostibosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neostibosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-AMINOBENZENESTIBONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HBU9HP3EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




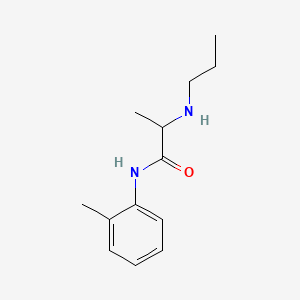
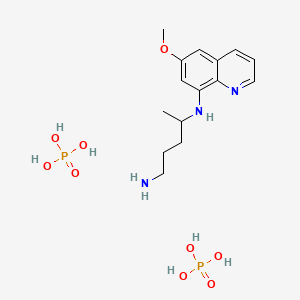
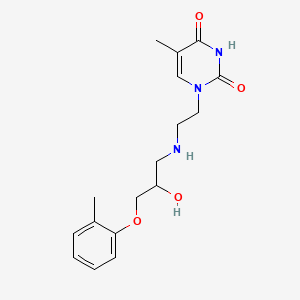
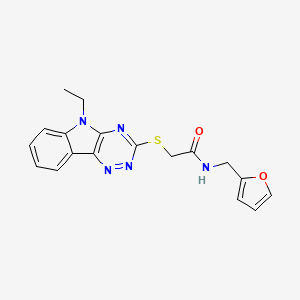
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)
